2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Description
Table 1. Atomic Composition Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyrazolo[1,5-a]pyrimidine core | C~6~H~4~N~4~ |
| 2-(4-Chlorophenyl) group | C~6~H~4~Cl |
| 3,5-Dimethyl groups | C~2~H~6~ |
| 4-(2-Methylprop-2-en-1-yl)piperazine | C~8~H~16~N~2~ |
The molecular weight calculation proceeds as follows:
$$
\text{Molecular Weight} = (12.01 \times 22) + (1.008 \times 30) + (35.45 \times 1) + (14.01 \times 6) = 413.96 \, \text{g/mol}
$$
This aligns with mass spectrometry data for analogous piperazine-containing heterocycles, where measured molecular weights typically deviate <0.5% from theoretical values. The chlorine atom contributes 8.57% to the total mass, a critical factor in isotopic distribution patterns observable via high-resolution MS.
Structural Comparison to Reference Compounds
The compound shares functional group motifs with published cyclooxygenase inhibitors, particularly in its:
- Chlorinated aromatic system
- Tertiary amine-containing piperazine moiety
- Hybrid heterocyclic scaffold
These features suggest potential bioisosteric relationships with known pharmacophores, though detailed structure-activity analysis exceeds this nomenclature-focused discussion.
Properties
Molecular Formula |
C22H26ClN5 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H26ClN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-17(4)21(25-28(20)22)18-5-7-19(23)8-6-18/h5-8,13H,1,9-12,14H2,2-4H3 |
InChI Key |
GQVDHHMRCYUNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(2-methylprop-2-en-1-yl)piperazine under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this scaffold can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A recent study highlighted the potential of similar compounds to induce apoptosis in various cancer cell lines through enzyme inhibition pathways .
Case Study :
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .
Enzymatic Inhibition
The compound has shown promise as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various cancers and inflammatory diseases. Selective inhibition of PI3Kδ could lead to new therapeutic strategies for treating asthma and other inflammatory conditions .
Data Table: Enzymatic Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| CPL302253 | PI3Kδ | 2.8 | High |
| CPL302254 | PI3Kα | 15 | Moderate |
Antimicrobial Properties
Recent investigations have suggested that pyrazolo[4,3-d]pyrimidine derivatives exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis. This suggests potential applications in treating resistant bacterial infections .
Case Study :
A derivative similar to the target compound was evaluated for its antimicrobial efficacy, showing IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising therapeutic potential .
Material Science Applications
Beyond biological applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties. Their ability to form crystals with notable conformational characteristics opens avenues for use in advanced materials such as organic semiconductors and sensors .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on molecular formula.
Biological Activity
2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of multiple studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 395.9 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and multiple methyl groups, which are known to influence its biological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class may exhibit antidepressant and anxiolytic effects. The piperazine moiety in this compound is thought to enhance binding affinity to serotonin receptors. Preliminary studies have shown that this compound may interact with serotonin receptors similar to other psychoactive compounds, suggesting potential applications in treating mood disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated moderate to significant antibacterial and antifungal activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The lipophilicity of the compound may enhance its ability to penetrate microbial membranes .
Enzyme Inhibition
Inhibitory activity against cholinesterase enzymes has been observed in related compounds. For example, some pyrazolo derivatives have shown selective inhibition towards butyrylcholinesterase (BChE) while displaying moderate activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in neurodegenerative diseases where cholinergic dysfunction is prevalent .
Binding Affinity Studies
A study focusing on the binding affinities of structurally related compounds to dopamine receptors highlighted that derivatives with similar piperazine structures showed high selectivity for dopamine D4 receptors. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for D4 receptors . This indicates that this compound could potentially possess similar binding characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various catalysts to improve yields. Innovative synthetic methods are continuously being explored to optimize production efficiency while maintaining biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | Tert-butyl group instead of dimethyl | Enhanced lipophilicity |
| 7-(3-Aminophenyl)-2-(4-methylphenoxy)pyrazolo[1,5-a]pyrimidine | Amino and phenoxy substituents | Potential for different receptor interactions |
| 6-Bromo-pyrazolo[1,5-a]pyrimidines | Brominated variants | Altered pharmacokinetics due to halogen substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
